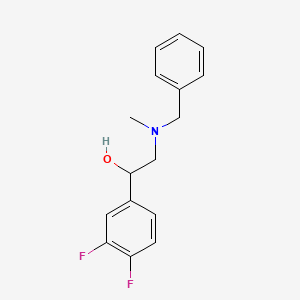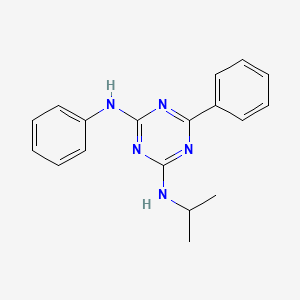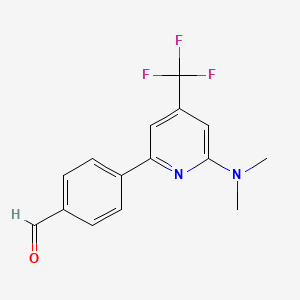![molecular formula C15H24N3O5P B1469706 8-[(4-Aminopentil)amino]-6-metoxquinolindifosfato CAS No. 1177093-23-0](/img/structure/B1469706.png)
8-[(4-Aminopentil)amino]-6-metoxquinolindifosfato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate is a chemical compound known for its potential applications in various scientific fields. It is related to primaquine, a well-known antimalarial drug. The compound’s structure includes a quinoline core with an amino group and a methoxy group, making it a versatile molecule for research and industrial applications.
Aplicaciones Científicas De Investigación
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those caused by protozoan parasites.
Mecanismo De Acción
Target of Action
It’s structurally related to 8-aminoquinolines, which are known for their antimalarial properties . These compounds are effective against the liver stages of Plasmodium infections .
Mode of Action
8-aminoquinolines, including primaquine, are known to act against the exo-erythrocytic liver stages of the malaria parasite . This is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections .
Biochemical Pathways
Related compounds like 8-aminoquinolines have been associated with the disruption of various biochemical pathways in plasmodium species .
Pharmacokinetics
Related compounds like primaquine have a short elimination half-life of approximately 6 hours .
Result of Action
Related compounds like 8-aminoquinolines are known to be effective against the liver stages of plasmodium infections, thus preventing relapsing malaria and providing causal prophylaxis for malaria infections .
Action Environment
It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Análisis Bioquímico
Biochemical Properties
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit oxidizing properties, which can influence redox reactions within cells . It interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by modulating their activity and expression levels. Additionally, 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate can bind to specific proteins, altering their conformation and function. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.
Cellular Effects
The effects of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate on various cell types and cellular processes are diverse. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. In cancer cells, 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate has shown potential as an anti-cancer agent by inducing cell cycle arrest and promoting apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For example, 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or oxidizing agents . Long-term studies have shown that prolonged exposure to 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes. These temporal effects are important considerations for researchers studying the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects, such as reducing oxidative stress and improving metabolic function . High doses of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate can lead to toxic or adverse effects, including liver and kidney damage, as well as disruptions in normal cellular processes. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate can affect the levels of metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, thereby impacting cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters and multidrug resistance proteins . Once inside the cell, 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate can affect its activity and function within cells. This compound has been found to localize to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum . The targeting of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate to these compartments is mediated by targeting signals and post-translational modifications, such as phosphorylation and acetylation. The subcellular localization of this compound can influence its interactions with biomolecules and its overall cellular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 8-amino-6-methoxyquinoline with 4-aminopentylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the amino groups, potentially leading to different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Primaquine: A well-known antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial drug with a quinoline core but different substituents.
Mefloquine: A quinoline-based antimalarial with distinct structural features.
Uniqueness
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1177093-23-0 |
|---|---|
Fórmula molecular |
C15H24N3O5P |
Peso molecular |
357.34 g/mol |
Nombre IUPAC |
1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C15H21N3O.H3O4P/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;1-5(2,3)4/h4,6,8-11,17H,3,5,7,16H2,1-2H3;(H3,1,2,3,4) |
Clave InChI |
IRHHRTPJHMOYBL-UHFFFAOYSA-N |
SMILES |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.OP(=O)(O)O.OP(=O)(O)O |
SMILES canónico |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.OP(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1469623.png)
![N-[(1R)-1-(4-Bromophenyl)ethyl]-3-methoxypropanamide](/img/structure/B1469626.png)
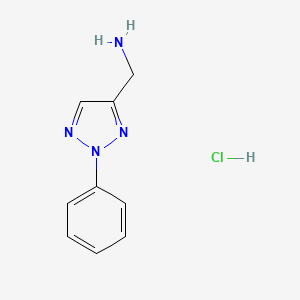
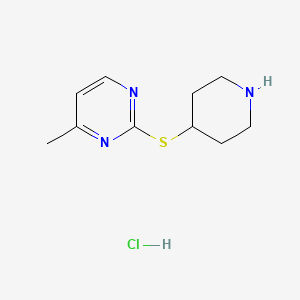
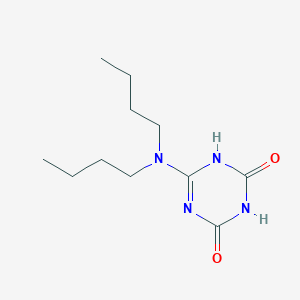
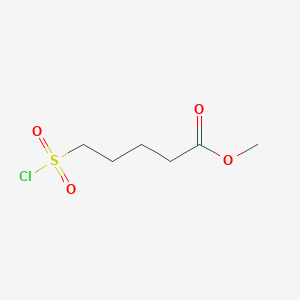
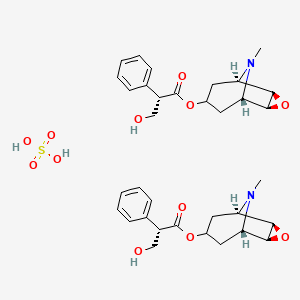
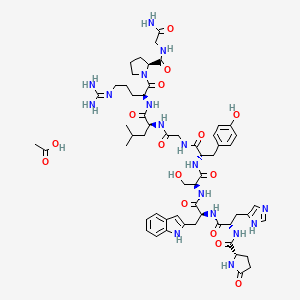
![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1469638.png)

![(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate](/img/structure/B1469641.png)
